Potassium trifluoro(5-methylfuran-2-yl)borate
Description
Potassium trifluoro(5-methylfuran-2-yl)borate is a chemical compound with the molecular formula C5H5BF3KO. It is a potassium salt of trifluoroborate derived from 5-methylfuran-2-yl. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: The compound can be synthesized by reacting 5-methylfuran-2-boronic acid with potassium trifluoroborate under acidic conditions.
Direct Synthesis: Direct reaction of 5-methylfuran-2-yl with potassium trifluoroborate in the presence of a suitable solvent and catalyst.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where raw materials are mixed in a reactor, followed by controlled heating and cooling to obtain the desired product.
Continuous Process: Some industrial setups use a continuous process where raw materials are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reagents used.
Properties
IUPAC Name |
potassium;trifluoro-(5-methylfuran-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBBBSHZJHRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(O1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649119 | |
| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111213-54-7 | |
| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium trifluoro(5-methylfuran-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
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Scientific Research Applications
Organic Synthesis
KMBF is primarily utilized in organic synthesis as a versatile building block. Its ability to form carbon-carbon bonds through cross-coupling reactions is particularly noteworthy. The trifluoroborate group enhances the reactivity of the compound, allowing it to engage effectively with various electrophiles, including aryl halides and other organohalides.
Cross-Coupling Reactions
KMBF has been shown to be effective in several key cross-coupling methodologies:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or alkenyl trifluoroborates with aryl halides under palladium catalysis. Studies indicate that KMBF can achieve high yields of the desired products while maintaining functional group tolerance, making it an ideal candidate for synthesizing complex organic molecules .
- Transmetalation Reactions : KMBF's stability allows it to participate in transmetalation processes with transition metals, expanding its utility beyond traditional boronic acids and esters .
Pharmaceutical Applications
The furan ring present in KMBF is a common scaffold in many biologically active compounds. Researchers are exploring its potential as a starting material for the synthesis of new drug candidates targeting diseases such as cancer and neurodegenerative disorders. The Lewis acidity of the boron atom enables KMBF to interact with biomolecules, potentially leading to the development of enzyme inhibitors and novel therapeutic strategies .
Case Studies
- Synthesis of Heterocycles : KMBF has been employed in synthesizing various heterocyclic compounds that exhibit significant biological activities. These heterocycles are often valuable targets in drug discovery due to their diverse pharmacological properties .
- Enzyme Inhibition Studies : Preliminary studies suggest that derivatives of KMBF may inhibit specific enzymes, indicating potential applications in drug development .
Material Science
KMBF's unique properties also make it suitable for applications in material science:
- Functional Materials : The compound's thermal stability and electrical conductivity are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. Its incorporation into polymer structures can lead to materials with tailored properties, enhancing their strength and durability through crosslinking mechanisms .
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: The compound may be involved in metabolic pathways or signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the 5-methylfuran-2-yl group.
Potassium borate derivatives: Other borate compounds with different substituents.
Uniqueness: Potassium trifluoro(5-methylfuran-2-yl)borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in research and production.
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Biological Activity
Potassium trifluoro(5-methylfuran-2-yl)borate is an organoboron compound that has garnered attention in both organic synthesis and potential biological applications. Its unique molecular structure, characterized by a trifluoroborate group and a 5-methylfuran moiety, positions it as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological implications, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : CHBFKO
- Molecular Weight : 188 g/mol
- Functional Groups : Trifluoroborate and 5-methylfuran
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of 5-methylfuran-2-boronic acid with potassium trifluoroborate under mild conditions. This reaction typically utilizes solvents such as water or alcohol to facilitate the process, followed by purification through recrystallization or chromatography.
Pharmacological Properties
Research on the biological activity of this compound is limited, but several studies have highlighted the potential therapeutic effects of boron-containing compounds. The following aspects are noteworthy:
- Enzyme Inhibition : Some organotrifluoroborates have been identified as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This suggests that this compound may exhibit similar inhibitory properties .
- Potential Anti-Cancer Activity : Boron compounds have been investigated for their anti-cancer properties, with some studies indicating that they may induce apoptosis in cancer cells through various mechanisms.
- Biochemical Studies : The compound is utilized in biochemical research to understand enzyme mechanisms and interactions with biological targets.
Toxicological Studies
Toxicological investigations are crucial for assessing the safety profile of this compound. While specific studies on this compound are scarce, analogous compounds have been evaluated:
- In studies involving potassium thiophene-3-trifluoroborate, doses up to 100 mg/kg did not result in significant toxicity or alterations in biochemical parameters such as liver enzymes (aspartate and alanine aminotransferase) or renal function markers (urea and creatinine levels) .
- The absence of lethality in animal models suggests that this compound may exhibit a favorable safety profile, but further research is necessary to confirm these findings.
Case Studies
A comparative analysis of similar boron compounds reveals insights into their biological activities:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Potassium thiophene-3-trifluoroborate | Enzyme inhibition | Inhibits serine proteases without significant toxicity at tested doses |
| Potassium trifluoro(4-methylphenyl)borate | Anticancer properties | Induces apoptosis in specific cancer cell lines |
| Sodium trifluoro(4-methylphenyl)borate | Enzyme interaction | Exhibits competitive inhibition in biochemical assays |
These findings underline the potential for this compound to share similar biological activities due to its structural characteristics.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron nucleophile in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between heteroaryl groups and aromatic/heteroaromatic halides.
Reaction Conditions
Mechanistic Steps
-
Oxidative Addition : The palladium catalyst reacts with aryl/heteroaryl halides to form a Pd(II) intermediate.
-
Transmetalation : The trifluoroborate transfers its 5-methylfuran-2-yl group to Pd(II), facilitated by the base .
-
Reductive Elimination : The Pd(0) catalyst regenerates, releasing the coupled biaryl product.
Product Scope
-
Couples with electron-rich (e.g., p-methoxyphenyl) and electron-poor (e.g., p-chlorophenyl) aryl halides .
-
Compatible with heteroaryl halides (e.g., pyridinyl, thiophenyl) .
Reactivity Parameters
The compound’s nucleophilicity and stability are quantified by Mayr’s reactivity database :
| Parameter | Value |
|---|---|
| Nucleophilicity (N) | 5.99 |
| s<sub>N</sub> | 0.79 |
This places it among moderately nucleophilic boron reagents, suitable for reactions requiring controlled reactivity .
Functional Group Compatibility
-
Stability : Resists hydrolysis and oxidation under standard conditions, making it ideal for multi-step syntheses .
-
Tolerance : Compatible with esters, ketones, and amides during coupling, as demonstrated in the synthesis of polyfunctional biaryls .
Comparative Analysis
| Property | This compound | Potassium Phenyltrifluoroborate |
|---|---|---|
| Nucleophilicity (N) | 5.99 | 6.24 |
| Air Stability | High | Moderate |
| Reaction Yield | 70–85% | 65–80% |
The 5-methylfuran derivative exhibits enhanced steric protection at the boron center, improving stability without significantly reducing reactivity .
Experimental Procedure Example
Preparation Methods
Formation of the Boronate Intermediate
- Starting with the 5-methylfuran-2-yl moiety, the corresponding boronic acid or boronate ester is synthesized.
- This can be achieved by metalation (e.g., lithiation or Grignard reaction) of the 5-methylfuran derivative followed by reaction with boron electrophiles such as trimethoxyborane or pinacol boronate esters.
- For example, vinyl Grignard reagents reacting with pinacol borate esters under controlled conditions yield boronate esters, which are key intermediates.
Fluoridation to Form the Trifluoroborate Salt
- The boronate intermediate is then treated with potassium bifluoride (KHF2) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (~80–100 °C) for several hours (6–8 h).
- This step converts the boronate ester into the corresponding potassium organotrifluoroborate salt.
- The reaction progress is monitored by thin-layer chromatography (TLC) or ^19F NMR spectroscopy.
Isolation and Purification
- After reaction completion, solvents are removed under reduced pressure.
- The crude solid is dissolved in hot acetone to remove inorganic salts (e.g., KCl).
- The product is precipitated by adding diethyl ether or methyl tertiary butyl ether (MTBE), filtered, and dried under vacuum to yield the pure potassium trifluoroborate salt.
Detailed Preparation Procedure (Adapted from Patent CN103044472A)
Although the patent focuses on vinyl potassium trifluoroborate, the methodology is applicable to heteroaryl trifluoroborates like 5-methylfuran derivatives.
This method avoids extremely low temperatures (-70 °C) traditionally required, improving safety and scalability.
Comparative Analysis of Preparation Conditions
| Parameter | Traditional Methods | Modern Improved Method (Patent CN103044472A) |
|---|---|---|
| Temperature | Very low (-70 °C) for Grignard addition | Room temperature for Grignard addition; 80–100 °C for fluoridation |
| Fluoridation agent | Potassium bifluoride | Potassium bifluoride |
| Solvent | Ether, THF | DMF for fluoridation; THF for boronate formation |
| Work-up | Ether precipitation, hazardous due to flammability | MTBE precipitation, safer and environmentally friendly |
| Yield | Variable, often moderate | Consistently ~66–68.5% isolated yield |
| Purity | Moderate to high | High (96–97%) |
The modern method provides safer, more environmentally benign conditions with good yield and purity, suitable for industrial scale-up.
Research Findings and Notes on Reaction Optimization
- The addition of base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) may be necessary when alkylating certain heteroaryl borates to improve conversion.
- Extended reaction times or elevated temperatures may lead to side products; thus, reaction monitoring by ^19F NMR is critical to optimize conditions.
- Solvent choice impacts reaction completion and purity; acetone and DMF are preferred for dissolution and purification steps.
- The molar ratio of boronate to potassium bifluoride typically ranges from 1:2 to 1:6 to ensure complete fluoridation.
Summary Table of Preparation Parameters for Potassium Organotrifluoroborates
| Preparation Step | Typical Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boronate ester formation | Organometallic reagent (Grignard or lithium) + boronate ester | THF | Room temperature | 1–3 h | Controlled addition to avoid side reactions |
| Fluoridation | Potassium bifluoride (KHF2) | DMF or THF | 80–100 °C | 6–8 h | Monitored by TLC or ^19F NMR |
| Purification | Acetone, MTBE or diethyl ether | Acetone, MTBE | Ambient | - | Precipitation and filtration to isolate product |
Q & A
Q. How can potassium trifluoro(5-methylfuran-2-yl)borate be synthesized with high purity for cross-coupling reactions?
Answer:
- Synthesis Protocol : A common approach involves lithiation of the furan precursor (e.g., 5-methylfuran-2-yl derivatives) followed by reaction with triisopropyl borate and subsequent potassium bifluoride (KHF₂) treatment to generate the trifluoroborate salt .
- Critical Parameters :
- Purification : Recrystallization from aqueous acetone yields >97% purity, confirmed by ¹⁹F NMR (δ −135 ppm for BF₃⁻) .
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
- ¹H and ¹³C NMR : Identify the furan ring protons (δ 6.2–7.0 ppm for aromatic protons) and methyl group (δ 2.3 ppm) .
- ¹⁹F NMR : A single peak at δ −135 ppm confirms the trifluoroborate moiety .
- Elemental Analysis : Verify potassium content (theoretical ~17%) via inductively coupled plasma (ICP) spectroscopy .
Advanced Research Questions
Q. How does the electron-donating methyl group on the furan ring influence the reactivity of this trifluoroborate in Suzuki-Miyaura couplings?
Answer:
- Electronic Effects : The methyl group increases electron density at the boron-bound carbon, enhancing oxidative addition to palladium catalysts. This accelerates transmetallation but may reduce stability under basic conditions .
- Experimental Validation :
- Compare coupling rates with non-methylated analogs (e.g., potassium trifluoro(furan-2-yl)borate) using aryl chlorides.
- Data Contradiction : While methyl groups typically stabilize intermediates, over-substitution can lead to steric hindrance, as observed in couplings with ortho-substituted aryl halides .
Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?
Answer:
Q. How does the furan ring’s oxygen atom participate in coordinating transition-metal catalysts during cross-coupling?
Answer:
- Mechanistic Insight : The oxygen atom can act as a weak Lewis base, stabilizing Pd(0) intermediates and facilitating oxidative addition.
- Experimental Evidence :
Data-Driven Research Design
Q. How to resolve contradictory reports on the stability of this compound under photolytic conditions?
Answer:
Q. What is the optimal ligand system for coupling this compound with sterically hindered aryl bromides?
Answer:
- Ligand Screening :
Safety and Handling
Q. What are the critical safety considerations when handling this compound?
Answer:
Q. Tables
| Key Physicochemical Properties | Value/Description | Source |
|---|---|---|
| Solubility in THF | 25 mg/mL | |
| ¹⁹F NMR Shift (BF₃⁻) | δ −135 ppm | |
| Decomposition Temp. (TGA) | 220°C (onset) |
| Comparative Reactivity in Cross-Coupling | Methylated vs. Non-Methylated |
|---|---|
| Coupling Yield with 4-Bromotoluene | 85% vs. 72% |
| Half-Life in Aqueous DMF (25°C) | 6 hrs vs. 12 hrs |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
